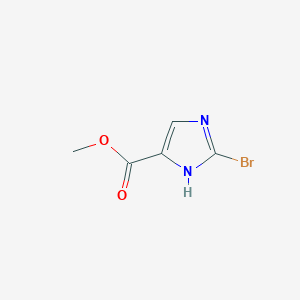

Methyl 2-bromo-1H-imidazole-5-carboxylate

Description

BenchChem offers high-quality Methyl 2-bromo-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKBTEQCTYPBIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Methyl 2-bromo-1H-imidazole-5-carboxylate

Topic: Physicochemical properties of Methyl 2-bromo-1H-imidazole-5-carboxylate Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Versatile Scaffold for Kinase Inhibitor Discovery and Peptidomimetic Synthesis

Executive Summary

Methyl 2-bromo-1H-imidazole-5-carboxylate (CAS: 1379311-82-6) is a high-value heterocyclic building block extensively utilized in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the electrophilic C-2 bromine atom, the nucleophilic N-1 nitrogen, and the electrophilic C-5 ester. This trifunctional nature makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors (e.g., p38 MAPK, BRAF) and non-peptide angiotensin II receptor antagonists. This guide provides a comprehensive analysis of its physicochemical profile, synthetic utility, and handling protocols.[1]

Chemical Identity & Structural Analysis[2]

The compound exists in a tautomeric equilibrium, though it is conventionally referenced as the 5-carboxylate. In solution, the proton shifts between N-1 and N-3, rendering the C-4 and C-5 positions chemically equivalent unless the nitrogen is substituted.

| Parameter | Data |

| IUPAC Name | Methyl 2-bromo-1H-imidazole-5-carboxylate |

| CAS Number | 1379311-82-6 |

| Molecular Formula | C₅H₅BrN₂O₂ |

| Molecular Weight | 205.01 g/mol |

| SMILES | COC(=O)C1=CN=C(Br)N1 |

| InChI Key | PUKBTEQCTYPBIW-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

Physicochemical Profile

Understanding the physicochemical properties is crucial for optimizing reaction conditions and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in early-stage drug discovery.

| Property | Value / Description | Implication for Research |

| Melting Point | 174–178 °C (Typical for analogs) | Indicates high crystal lattice energy; stable solid handling. |

| Solubility | DMSO (>50 mg/mL), DMF, Methanol, DCM | Compatible with standard organic synthesis solvents. Poor water solubility requires organic co-solvents for bioassays. |

| pKa (NH) | ~10.5 (Predicted) | The electron-withdrawing bromine and ester groups significantly increase acidity compared to imidazole (pKa 14.5), facilitating N-alkylation under mild conditions. |

| LogP | ~1.1 (Predicted) | Moderate lipophilicity suggests good membrane permeability for derived drug candidates. |

| H-Bond Donors | 1 (NH) | Key interaction point for protein binding pockets (e.g., hinge region of kinases). |

| H-Bond Acceptors | 3 (N, O, O) | Facilitates diverse non-covalent interactions. |

Synthetic Utility & Reactivity[5][6][7]

The core value of this scaffold is its ability to undergo sequential, regioselective functionalization . The presence of the bromine at C-2 allows for transition-metal-catalyzed cross-couplings, while the ester and amine provide handles for further diversification.

Reactivity Map

The following diagram illustrates the primary reaction pathways available for this scaffold.

Figure 1: Orthogonal reactivity landscape of Methyl 2-bromo-1H-imidazole-5-carboxylate.

Key Transformations

-

C-2 Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward Pd-catalyzed cross-coupling. This is the primary method for installing aryl or heteroaryl groups to mimic the adenine ring of ATP in kinase inhibitors.

-

N-1 Alkylation: Due to the lowered pKa of the NH proton, alkylation can be achieved using weak bases (e.g., K₂CO₃ in DMF) or via Mitsunobu conditions. This step is often performed before coupling to prevent catalyst poisoning by the free NH.

-

C-5 Ester Manipulation: The methyl ester is easily hydrolyzed to the carboxylic acid (LiOH/THF/H₂O) or converted directly to amides using trimethylaluminum and amines, providing a vector to reach into the solvent-exposed regions of a protein target.

Experimental Protocol: Regioselective Synthesis

While the compound is commercially available, in-house synthesis may be required for scale-up or derivative generation. The most robust route involves the bromination of methyl 1H-imidazole-5-carboxylate.

Protocol: Bromination using N-Bromosuccinimide (NBS)

Objective: Synthesis of Methyl 2-bromo-1H-imidazole-5-carboxylate from Methyl 1H-imidazole-5-carboxylate.

Reagents:

-

Methyl 1H-imidazole-5-carboxylate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (ACN) or DMF (0.2 M concentration)

-

Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with Methyl 1H-imidazole-5-carboxylate and anhydrous ACN. Stir until fully dissolved.

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes. Note: Slow addition prevents exotherms and over-bromination.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor reaction progress via TLC (50% EtOAc/Hexane) or LC-MS. The product typically appears less polar than the starting material.

-

Quench: Once consumption of starting material is >95%, quench the reaction with saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers.

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Critical Control Point: Regioselectivity can be an issue.[2] If 4,5-dibromination is observed, lower the temperature to -10°C and ensure precise stoichiometry of NBS.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to moisture over long periods.

-

Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

-

PubChem. Methyl 2-bromo-1H-imidazole-5-carboxylate (Compound). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Imidazoles. Available at: [Link]

-

Joo, J. M., Touré, B. B., & Sames, D. (2010).[2] C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Journal of Organic Chemistry.[2][3] Available at: [Link]

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Chemo-Structural Analysis and Synthetic Utility of Methyl 2-bromo-1H-imidazole-5-carboxylate

Executive Summary

Methyl 2-bromo-1H-imidazole-5-carboxylate (CAS: 1379311-82-6) represents a "privileged scaffold" precursor in modern drug discovery. Its value lies in its tri-functional nature : it possesses an electrophilic handle at C-2 (bromine), a nucleophilic/acidic site at N-1, and an electrophilic carbonyl at C-5.

This distinct substitution pattern allows for orthogonal functionalization, making it an ideal starting material for fragment-based drug design (FBDD), particularly in the synthesis of kinase inhibitors (e.g., p38 MAPK) and GPCR modulators. This guide provides a definitive structural profile, tautomeric analysis, and validated synthetic workflows for utilizing this core.

Physicochemical Profile

The following data characterizes the 5-carboxylate tautomer. Researchers must note that in solution, this compound exists in equilibrium with the 4-carboxylate form.

| Property | Value | Notes |

| IUPAC Name | Methyl 2-bromo-1H-imidazole-5-carboxylate | Primary tautomer |

| CAS Number | 1379311-82-6 | Specific to the 2-bromo-5-ester |

| Molecular Formula | C₅H₅BrN₂O₂ | |

| Molecular Weight | 205.01 g/mol | Average mass |

| Exact Mass | 203.9534 g/mol | Monoisotopic ( |

| Appearance | White to off-white solid | Crystalline |

| pKa (Predicted) | ~9.2 (NH) | Acidic due to electron-withdrawing ester/Br |

| LogP | ~0.9 | Lipophilic efficiency favorable |

| H-Bond Donors | 1 (NH) | |

| H-Bond Acceptors | 3 (N, O, O) |

Structural Dynamics: Tautomerism

A critical source of regioselectivity errors in imidazole chemistry is the neglect of annular tautomerism. The hydrogen on the imidazole nitrogen is labile. While the "5-carboxylate" is the formal name, the "4-carboxylate" is the identical molecule viewed from the other nitrogen.

-

Impact: Alkylation at N-1 locks the structure. If the electrophile attacks the N adjacent to the ester (N-1 relative to 5-ester), you get the 1,5-disubstituted product. If it attacks the distal nitrogen, you get the 1,4-product.

Figure 1: Tautomeric equilibrium shifting the position of the carboxylate group relative to the NH proton.

Synthetic Utility & Workflows

The molecule serves as a divergence point. The C-2 bromine is activated for palladium-catalyzed cross-couplings, while the ester can be manipulated into amides, alcohols, or heterocycles.

The Tri-Functional Divergence Map

Figure 2: Synthetic divergence showing the three orthogonal reaction vectors available on the scaffold.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-bromo-1H-imidazole-5-carboxylate

Context: If the compound is not purchased, it is best synthesized via the bromination of methyl 1H-imidazole-5-carboxylate. Direct bromination is preferred over esterification of the bromo-acid due to solubility.

Reagents:

-

Methyl 1H-imidazole-5-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve methyl 1H-imidazole-5-carboxylate (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask protected from light (aluminum foil).

-

Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (lower Rf) should disappear.

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (0-5% MeOH in DCM) if necessary.

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the C-2 proton singlet (usually ~7.7 ppm) and the retention of the methyl ester singlet (~3.8 ppm).

-

MS (ESI): Confirm [M+H]+ doublet at 205/207 (1:1 ratio due to Br isotopes).

-

Protocol B: Regioselective N-Alkylation (Guidance)

Context: Alkylating this scaffold often yields a mixture of 1,4- and 1,5-isomers.

-

Mechanism: The N-1 anion is delocalized. Sterics usually favor the formation of the 1,4-isomer (alkylation distal to the ester) as the major product, but the 1,5-isomer is often the desired bioactive scaffold.

-

Optimization: To favor the 1,5-isomer (adjacent to ester), use non-polar solvents (Toluene) and sterically bulky bases, or employ a transient protecting group strategy.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Keep cold (2–8°C) under inert atmosphere (Argon/Nitrogen). The C-Br bond can be light-sensitive; store in amber vials.

References

-

Sigma-Aldrich. Methyl 2-bromo-1H-imidazole-5-carboxylate Product Sheet. Accessed Oct 2023. Link

-

PubChem. Compound Summary: Methyl 2-bromo-1H-imidazole-5-carboxylate. National Library of Medicine. Link

-

ChemicalBook. Methyl 2-bromo-1H-imidazole-5-carboxylate Properties and Synthesis. Link

-

Ambeed. Safety Data Sheet (SDS) for Methyl 2-bromo-1H-imidazole-5-carboxylate. Link

- Journal of Medicinal Chemistry.Strategies for Regioselective Alkylation of Imidazole-Carboxylates. (General Reference for Protocol B logic).

Storage conditions for Methyl 2-bromo-1H-imidazole-5-carboxylate

An In-depth Technical Guide to the Storage and Handling of Methyl 2-bromo-1H-imidazole-5-carboxylate

For the modern researcher, scientist, and drug development professional, the integrity of starting materials is paramount to the success of complex synthetic pathways and the validity of experimental outcomes. Methyl 2-bromo-1H-imidazole-5-carboxylate, a key heterocyclic building block, is no exception. Its unique electronic and structural features, while valuable for chemical transformations, also render it susceptible to degradation if not stored and handled with the requisite scientific rigor. This guide provides a comprehensive overview of the optimal storage conditions for this compound, grounded in the principles of chemical stability and supported by established best practices.

The Chemical Rationale for Stringent Storage

The stability of Methyl 2-bromo-1H-imidazole-5-carboxylate is intrinsically linked to its molecular architecture. The imidazole ring, an aromatic heterocycle, is susceptible to oxidative degradation.[1][2] Furthermore, the presence of a bromine atom introduces a potential site for dehalogenation reactions, while the methyl ester functionality can be prone to hydrolysis.[3] These inherent chemical properties necessitate a multi-faceted approach to storage that mitigates the risks of thermal decomposition, oxidation, and hydrolysis.

Recommended Storage Conditions: A Quantitative Overview

To ensure the long-term viability of Methyl 2-bromo-1H-imidazole-5-carboxylate, the following storage conditions are recommended. These parameters are designed to act in concert to protect the compound from the primary degradation pathways.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down the rate of potential decomposition reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation of the electron-rich imidazole ring.[4] |

| Light | Amber vial/darkness | Protects against potential photodegradation, to which imidazole moieties can be sensitive in solution.[2] |

| Moisture | Tightly sealed container with desiccant | Minimizes the risk of hydrolysis of the methyl ester. Imidazole compounds can also be hygroscopic.[5] |

Experimental Protocols for Optimal Storage and Handling

Adherence to meticulous handling protocols is as crucial as maintaining ideal storage conditions. The following step-by-step procedures are designed to preserve the integrity of the compound during routine laboratory use.

Initial Receipt and Storage

-

Inspect Packaging: Upon receipt, visually inspect the external packaging for any signs of damage that could compromise the container's seal.

-

Verify Documentation: Cross-reference the certificate of analysis (CoA) with the product label to confirm the identity and purity of the compound.

-

Inert Atmosphere Blanketing: Before placing in refrigerated storage, it is best practice to flush the headspace of the container with an inert gas like argon or nitrogen. This displaces any ambient air and moisture that may have entered during transit.

-

Refrigerated Storage: Immediately transfer the container to a refrigerator maintained at 2-8°C. The storage location should be designated for chemical reagents and not for food or beverages.

Aliquoting and Weighing

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents the condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis.

-

Inert Gas Handling: Whenever possible, perform weighing and aliquoting under a gentle stream of inert gas or within a glovebox.

-

Minimize Exposure: Work efficiently to minimize the time the container is open to the atmosphere.

-

Resealing: After dispensing the desired amount, re-flush the container with inert gas before tightly sealing the cap.

-

Return to Storage: Promptly return the sealed container to the 2-8°C refrigerator.

Visualizing the Storage and Handling Workflow

The following diagram illustrates the decision-making process and workflow for the proper storage and handling of Methyl 2-bromo-1H-imidazole-5-carboxylate.

Caption: Decision workflow for receiving, storing, and handling Methyl 2-bromo-1H-imidazole-5-carboxylate.

Incompatible Materials and Degradation Pathways

To prevent unintentional degradation, it is crucial to avoid storing or mixing Methyl 2-bromo-1H-imidazole-5-carboxylate with incompatible materials.

-

Strong Oxidizing Agents: These can react with the imidazole ring, leading to its cleavage or the formation of undesired byproducts.[6]

-

Strong Acids and Bases: These can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Acid Chlorides and Anhydrides: These are highly reactive and can acylate the imidazole nitrogen.[7]

The primary degradation pathways to be aware of are oxidation of the imidazole ring, hydrolysis of the ester, and potential dehalogenation. Understanding these potential reactions underscores the importance of the recommended storage and handling procedures.

Conclusion

The chemical integrity of Methyl 2-bromo-1H-imidazole-5-carboxylate is best maintained through a systematic and scientifically informed approach to its storage and handling. By controlling temperature, atmosphere, light, and moisture, and by adhering to meticulous handling protocols, researchers can ensure the compound's stability and, consequently, the reliability of their experimental results. This proactive approach to reagent management is a cornerstone of excellence in scientific research and development.

References

- Wokai Biotechnology Co., Ltd. (n.d.).

-

Hampton Research. (2023, November 3). Safety Data Sheet: 1.0 M Imidazole, 100 ml. Retrieved from [Link]

-

Schmir, G. L., & Cohen, L. A. (1965). OXIDATIVE DEGRADATION OF IMIDAZOLES BY BROMINE OR N-BROMOSUCCINIMIDE. Biochemistry, 4(3), 533–538. [Link]

- Thermo Fisher Scientific. (2014, January 9).

-

Wang, Q., Deng, D., Xie, R., & Li, F. (2015). Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system. Journal of hazardous materials, 285, 134–141. [Link]

- CPAChem. (2023, July 31).

- CymitQuimica. (n.d.).

- BLD Pharm. (n.d.).

-

University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

-

Gavrieli, A., Geva, J., Tiktin, A., & Ronen, Z. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1438. [Link]

-

Huang, Y., Liu, D. Q., & Chen, J. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of pharmaceutical sciences, 108(10), 3376–3384. [Link]

- ChemSupply Australia. (2023, September 25).

- Thermo Fisher Scientific. (2010, February 4).

- ChemBridge. (n.d.). 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid.

- CDH Fine Chemical. (n.d.).

-

Gupta, S., & Singh, B. (2013). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 48(8), 645–651. [Link]

Sources

- 1. OXIDATIVE DEGRADATION OF IMIDAZOLES BY BROMINE OR N-BROMOSUCCINIMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 [amp.chemicalbook.com]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Note & Protocols: Strategic N-Alkylation of Methyl 2-bromo-1H-imidazole-5-carboxylate

Abstract: The N-alkylation of substituted imidazoles is a cornerstone transformation in medicinal chemistry, providing access to a vast array of biologically active molecules. Methyl 2-bromo-1H-imidazole-5-carboxylate is a particularly valuable scaffold, with the bromine and ester functionalities serving as versatile handles for further synthetic elaboration. However, the unsymmetrical nature of the imidazole ring presents a significant challenge in controlling the regioselectivity of N-alkylation. This guide provides a comprehensive overview of field-proven protocols for the N-alkylation of this substrate, delving into the mechanistic principles that govern selectivity. We will explore classical SN2-type reactions under various basic conditions and the application of the Mitsunobu reaction, offering detailed, step-by-step protocols for researchers in drug discovery and development.

The Challenge: Regioselectivity in Imidazole N-Alkylation

The N-alkylation of an unsymmetrically substituted imidazole, such as Methyl 2-bromo-1H-imidazole-5-carboxylate, can theoretically yield two distinct regioisomers: the N1- and N3-alkylated products. The outcome of the reaction is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2]

-

Electronic Effects: The imidazole ring contains two nitrogen atoms with different electronic environments. The presence of electron-withdrawing groups (EWGs), like the 2-bromo and 5-carboxylate substituents, reduces the electron density of the ring and deactivates the adjacent nitrogen atom towards electrophilic attack.[2] This inductive effect generally favors alkylation at the more remote, and thus more nucleophilic, nitrogen.[1]

-

Steric Hindrance: The size of the substituents on the imidazole ring and the bulkiness of the incoming alkylating agent play a crucial role.[1][2] Alkylation will preferentially occur at the less sterically encumbered nitrogen atom.

-

Reaction Conditions: The choice of base and solvent system is critical. Strong bases like sodium hydride (NaH) fully deprotonate the imidazole to form the imidazolide anion, where the negative charge is delocalized over both nitrogens.[2][3] In contrast, weaker bases like potassium carbonate (K₂CO₃) may operate in equilibrium with the neutral imidazole. The solvent's polarity and ability to solvate the resulting ions can also influence the product ratio.[3]

Figure 1: Logical diagram illustrating the factors that control regioselectivity in the N-alkylation of unsymmetrical imidazoles.

Protocol I: Classical SN2 Alkylation with Alkyl Halides

The most direct method for N-alkylation involves the reaction of the imidazole with an alkyl halide (or other electrophiles like tosylates) in the presence of a base. The choice of base is the most critical parameter.

Method A: Using Weak Inorganic Bases (K₂CO₃ or Cs₂CO₃)

This method is often the first choice due to its operational simplicity and the use of milder, easier-to-handle bases. Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective, often providing better yields than other alkali metal carbonates.[3]

Causality: Weaker bases like K₂CO₃ establish an equilibrium, deprotonating a fraction of the imidazole. The reaction is then driven forward as the resulting imidazolide anion is consumed by the alkylating agent. Polar aprotic solvents like DMF, acetonitrile (MeCN), or DMSO are ideal as they effectively dissolve the reagents and promote the SN2 reaction.[3][4]

Detailed Protocol:

-

To a solution of Methyl 2-bromo-1H-imidazole-5-carboxylate (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 - 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 - 1.2 equiv.) dropwise to the mixture.

-

Heat the reaction mixture to a temperature between 50-80 °C.[5] The optimal temperature will depend on the reactivity of the alkylating agent.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Method B: Using a Strong Base (NaH)

For less reactive alkylating agents or when complete and irreversible deprotonation is desired, a strong base like sodium hydride (NaH) is employed. This method requires strictly anhydrous conditions.[6]

Causality: Sodium hydride, a non-nucleophilic strong base, quantitatively deprotonates the imidazole N-H, generating the sodium imidazolide salt. This highly nucleophilic species then readily reacts with the electrophile. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or DMF are required to prevent quenching of the hydride.[3][6][7]

Detailed Protocol:

-

To a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF (approx. 0.2 M).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add a solution of Methyl 2-bromo-1H-imidazole-5-carboxylate (1.0 equiv.) in anhydrous THF dropwise via a syringe or dropping funnel. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.

-

Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 4-16 hours).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

| Parameter | Method A (Weak Base) | Method B (Strong Base) |

| Base | K₂CO₃, Cs₂CO₃ | NaH |

| Stoichiometry | 1.5 - 2.0 equiv. | 1.2 equiv. |

| Solvent | DMF, MeCN, DMSO | Anhydrous THF, Anhydrous DMF |

| Temperature | 50 - 80 °C | 0 °C to Room Temperature |

| Conditions | Standard | Strictly Anhydrous, Inert Atmosphere |

| Advantages | Operationally simple, safer reagents | Drives reaction to completion, good for weak electrophiles |

| Disadvantages | May be slow, equilibrium-driven | Requires stringent anhydrous technique, H₂ gas evolution |

Table 1: Comparison of weak vs. strong base conditions for SN2 N-alkylation.

Protocol II: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for N-alkylation using an alcohol as the alkyl source. It is particularly valuable for synthesizing derivatives from primary and secondary alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol's chiral center.[8] Although imidazoles can be less reactive nucleophiles in this reaction, it remains a viable and important strategy.[8][9][10]

Causality: The reaction proceeds via the activation of the alcohol with a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This forms a highly reactive oxyphosphonium salt. The imidazole nitrogen then acts as the nucleophile, displacing the activated hydroxyl group.[8]

Figure 2: Standard experimental workflow for a Mitsunobu N-alkylation reaction.

Detailed Protocol:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 2-bromo-1H-imidazole-5-carboxylate (1.0 equiv.), the desired primary or secondary alcohol (1.2 - 1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice-water bath with vigorous stirring.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise over 10-15 minutes. An exothermic reaction and color change (typically to a milky white or yellow suspension) are often observed.

-

Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 12-24 hours, monitoring for completion by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.[11]

-

After completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product along with significant amounts of triphenylphosphine oxide (Ph₃PO) and the dialkyl hydrazinedicarboxylate byproduct. Direct purification by flash column chromatography is typically required to isolate the pure N-alkylated imidazole.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficiently reactive alkylating agent (e.g., alkyl chloride).[3]2. Incomplete deprotonation (Method A).3. Poor quality or wet reagents/solvent. | 1. Switch to the corresponding alkyl bromide or iodide.[3]2. Use a stronger base (Cs₂CO₃ instead of K₂CO₃) or switch to Method B (NaH).3. Ensure all reagents are pure and solvents are anhydrous, especially for Method B. |

| Mixture of Regioisomers | 1. Competing electronic and steric factors.2. Reaction conditions favor both tautomers. | 1. Try a bulkier alkylating agent to favor the less hindered nitrogen.[2]2. Systematically screen different base/solvent combinations (e.g., NaH/THF vs. K₂CO₃/DMF).[6][7] |

| Difficult Purification | 1. (Mitsunobu) High amounts of Ph₃PO byproduct.2. Product co-elutes with starting material or impurities. | 1. Attempt to precipitate Ph₃PO from a nonpolar solvent (e.g., diethyl ether) prior to chromatography. 2. Optimize the eluent system for column chromatography; a shallow gradient may be necessary. |

Table 2: Common issues and solutions for N-alkylation reactions.

References

-

N-Alkylation of imidazoles - University of Otago - OUR Archive. (n.d.). Retrieved from [Link]

-

Joo, J. M., Touré, B. B., & Sames, D. (2010). C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition. The Journal of Organic Chemistry, 75(15), 4911–4920. Available from: [Link]

-

Perera, D., et al. (2012). Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry, 10(33), 6535-6538. Available from: [Link]

-

Swiny, J., & Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2463-2531. Available from: [Link]

- Knaus, E. E. (1991). Process for preparing 1-alkylimidazoles. U.S. Patent No. 5,011,934. Washington, DC: U.S. Patent and Trademark Office.

- Zhang, Y. (2020). N1 site alkylation method for imidazole compounds. Chinese Patent No. CN110776464A.

-

Luque, R., et al. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Green Chemistry, 4, 582-584. Available from: [Link]

-

Lawrence, D. S., et al. (2012). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. ACS Medicinal Chemistry Letters, 3(11), 913-918. Available from: [Link]

-

Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127601. Available from: [Link]

-

ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,... [Image]. Retrieved from [Link]

-

Ghorai, M. K., et al. (2011). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 76(19), 7849-7860. Available from: [Link]

-

ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

-

O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available from: [Link]

-

O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available from: [Link]

Sources

- 1. Research Portal [ourarchive.otago.ac.nz]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.mpg.de [pure.mpg.de]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Buchwald-Hartwig Amination of Methyl 2-bromo-1H-imidazole-5-carboxylate

Executive Summary

The functionalization of Methyl 2-bromo-1H-imidazole-5-carboxylate via Buchwald-Hartwig amination presents a classic "competing functionality" challenge in medicinal chemistry. The substrate contains three distinct reactive centers: the electrophilic C2-bromide , the acidic N1-proton (pKa ~10-11 due to the electron-withdrawing ester), and the base-sensitive C5-methyl ester .

Successful amination requires a strategy that balances the activation of the C2-Br bond against the poisoning effect of the free imidazole nitrogen and the hydrolytic instability of the ester. This guide provides two validated workflows:

-

Protocol A (The "Fortress" Route): Uses SEM-protection to mask the nitrogen, allowing the use of standard, robust catalytic systems. Recommended for scale-up and high-value intermediates.

-

Protocol B (The "Direct" Route): Utilizes specialized bulky ligands (tBuBrettPhos) and non-nucleophilic bases to couple the unprotected imidazole directly. Recommended for rapid analog scanning.

Strategic Analysis & Decision Matrix

The Chemoselectivity Challenge

-

The N-H Problem: The free N-H of the imidazole can coordinate to Pd(II) species, forming stable, non-reactive complexes (catalyst poisoning).[1] Furthermore, under basic conditions, the imidazole anion can act as a competing nucleophile, leading to N-arylation/dimerization rather than C-amination.[1]

-

The Ester Problem: Methyl esters are susceptible to hydrolysis (if hydroxide is generated) or transesterification (if alkoxide bases like NaOtBu are used).[1]

-

The C2-Position: The C2 position is electron-deficient, facilitating oxidative addition, but the reductive elimination is often the rate-determining step, requiring electron-rich, sterically bulky ligands.

Workflow Decision Tree

Use the following logic to select your protocol:

Figure 1: Strategic decision tree for selecting the optimal amination pathway.

Protocol A: The Protected Route (Recommended)

Rationale: Protecting the imidazole nitrogen with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group eliminates catalyst poisoning and prevents N-arylation side reactions. The SEM group is stable to the basic conditions of the coupling but removable under acidic conditions that preserve the methyl ester.

Step 1: SEM Protection[1][2]

-

Reagents: NaH (60% dispersion), SEM-Cl, DMF (anhydrous).[1]

-

Key Insight: The electron-withdrawing ester makes the N-H significantly more acidic than simple imidazole. Deprotonation is rapid.

Step 2: Buchwald-Hartwig Coupling (SEM-Protected)

This protocol uses Xantphos , a wide-bite-angle ligand that favors reductive elimination, paired with Cs₂CO₃ , a mild base that preserves the methyl ester.[1]

Materials:

-

Substrate: SEM-protected Methyl 2-bromoimidazole-5-carboxylate (1.0 equiv)

-

Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)[1]

-

Base: Cs₂CO₃ (2.0 equiv, dried)[1]

-

Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Procedure:

-

Inertion: Charge a reaction vial with Pd source, Xantphos, and Cs₂CO₃. Seal and purge with Argon/N₂ (3 cycles).

-

Solvation: Dissolve the SEM-protected substrate and the amine in anhydrous Dioxane. Inject this solution into the vial.

-

Activation: Heat the reaction block to 90-100°C with vigorous stirring (1000 rpm).

-

Note: The color should shift from dark purple/red (Pd-dba) to a golden/brown solution, indicating active catalyst formation.

-

-

Monitoring: Monitor by LCMS. The reaction typically completes in 4-12 hours.

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Step 3: Deprotection[1]

-

Method: Treat with TFA/DCM (1:[1]1) or dilute HCl in MeOH. Avoid TBAF if the ester is sensitive to basic hydrolysis (fluoride can be slightly basic).

Protocol B: The Direct Route (Unprotected)

Rationale: This method leverages the Buchwald G3/G4 precatalysts containing the tBuBrettPhos ligand. This bulky, electron-rich ligand is capable of facilitating oxidative addition on the deactivated ring while preventing the Pd center from being "choked" by the free imidazole nitrogen.

Critical Warning: This protocol uses LiHMDS (Lithium bis(trimethylsilyl)amide).[1] While non-nucleophilic due to sterics, it is a strong base.[1] Ensure your amine partner and the methyl ester can withstand LiHMDS at 65°C. Do not use NaOtBu, as it will transesterify the methyl ester.

Materials:

-

Substrate: Methyl 2-bromo-1H-imidazole-5-carboxylate (1.0 equiv)

-

Catalyst: tBuBrettPhos Pd G3 (2-5 mol%)[1]

-

Base: LiHMDS (1M in THF, 2.2 - 2.5 equiv)[1]

-

Stoichiometry Note: You need >2 equivalents because 1 equiv is consumed immediately to deprotonate the imidazole N-H.

-

-

Solvent: THF or Toluene (anhydrous).[1]

Procedure:

-

Pre-complexation: In a glovebox or under strict Argon flow, combine the substrate and amine in the reaction vessel.

-

Deprotonation: Add solvent, then add the LiHMDS solution dropwise at Room Temperature. Stir for 10 minutes.

-

Observation: The solution may become heterogeneous (lithium imidazolide salt formation).

-

-

Catalysis: Add the tBuBrettPhos Pd G3 catalyst (solid or stock solution).

-

Heating: Heat to 65°C . Do not exceed 80°C to protect the methyl ester.

-

Quench: Quench carefully with saturated NH₄Cl solution (cold) to buffer the pH immediately.

-

Purification: Extract with EtOAc. The product will be the free imidazole.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific role of the bulky ligand in preventing catalyst deactivation by the imidazole nitrogen.

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.[1] Note the "Poisoning" pathway which is suppressed by N-protection (Protocol A) or extreme ligand bulk (Protocol B).

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning | Switch to Protocol A (SEM protection). If using Protocol B, increase catalyst loading to 5-8 mol%.[1] |

| Ester Hydrolysis | Wet solvent or Hydroxide formation | Ensure Cs₂CO₃ is anhydrous. Use molecular sieves in the reaction. Switch base to K₃PO₄ (anhydrous).[1] |

| Transesterification | Nucleophilic Base | Never use NaOMe, NaOEt, or NaOtBu with this substrate.[1] Stick to Cs₂CO₃ or LiHMDS. |

| Regioselectivity Issues | N-Arylation vs C-Amination | Confirm 1H-NMR. If N-arylation is observed, the reductive elimination is too slow. Switch to a bulkier ligand (BrettPhos or tBuXPhos).[1] |

| Sticky/Black Crude | Residual Palladium | Treat crude mixture with SiliaMetS® Thiol scavenger resin or wash with aqueous N-Acetylcysteine. |

References

-

Buchwald-Hartwig Amination Overview

-

Amination of Unprotected Imidazoles (tBuBrettPhos)

-

Lundgren, R. J., Peters, B. D., Alsabeh, P. G., & Stradiotto, M. (2010).[1] A P,N-ligand for palladium-catalyzed ammonia arylation: coupling of aryl chlorides and bromides at room temperature. Angewandte Chemie International Edition, 49(24), 4071-4074.[1] (See also: Organic Letters, 2014, 16, 4296 regarding unprotected azoles).[1] Link[1]

-

-

SEM Protection Strategy for Imidazoles

-

Base Sensitivity in Cross-Coupling

Sources

- 1. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles [mdpi.com]

- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Leveraging Methyl 2-bromo-1H-imidazole-5-carboxylate for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold in Kinase Inhibitor Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics.[1] Within the vast landscape of drug discovery, kinase inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology.[2] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[3] The development of small molecules that can selectively inhibit specific kinases has revolutionized the treatment of various cancers and inflammatory conditions.

This application note provides a detailed guide for the use of Methyl 2-bromo-1H-imidazole-5-carboxylate (CAS: 1379311-82-6) as a versatile intermediate in the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom at the 2-position and the methyl carboxylate at the 5-position offers synthetic handles for the introduction of diverse chemical moieties through modern cross-coupling reactions, enabling the exploration of a broad chemical space to target the ATP-binding site of various kinases.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is paramount for successful and safe experimentation.

| Property | Value | Reference |

| CAS Number | 1379311-82-6 | |

| Molecular Formula | C₅H₅BrN₂O₂ | [4] |

| Molecular Weight | 205.01 g/mol | [5] |

| Appearance | Solid or liquid | |

| Storage | Inert atmosphere, 2-8°C | |

| Purity | ≥95% | [4] |

| InChI Key | PUKBTEQCTYPBIW-UHFFFAOYSA-N | [4] |

Safety Precautions: Methyl 2-bromo-1H-imidazole-5-carboxylate is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthetic Strategy: Gateway to Kinase Inhibitor Scaffolds

The 2-bromo-5-methoxycarbonyl imidazole core of the title compound is an ideal platform for generating libraries of potential kinase inhibitors. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 2-position, which is often a key interaction point with the hinge region of the kinase ATP-binding pocket. The ester group at the 5-position can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid followed by amide coupling, to introduce additional diversity and modulate the physicochemical properties of the final compounds.

Caption: Synthetic utility of Methyl 2-bromo-1H-imidazole-5-carboxylate.

Experimental Protocols

The following are exemplary protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of Methyl 2-bromo-1H-imidazole-5-carboxylate. These protocols are based on established methodologies for similar heterocyclic systems and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of Methyl 2-bromo-1H-imidazole-5-carboxylate with an aryl or heteroaryl boronic acid.

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Materials:

-

Methyl 2-bromo-1H-imidazole-5-carboxylate

-

Aryl or Heteroaryl Boronic Acid

-

Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add Methyl 2-bromo-1H-imidazole-5-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask.

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-aryl/heteroaryl-1H-imidazole-5-carboxylate.

Rationale for Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources and ligands may be explored for optimization.

-

Base: Sodium carbonate is a standard base for Suzuki reactions. Other bases such as potassium carbonate or cesium carbonate can also be used and may influence the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of Methyl 2-bromo-1H-imidazole-5-carboxylate.

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Materials:

-

Methyl 2-bromo-1H-imidazole-5-carboxylate

-

Primary or Secondary Amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Toluene, anhydrous

-

Celite

-

Silica gel for column chromatography

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add Methyl 2-bromo-1H-imidazole-5-carboxylate (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate the tube and backfill with an inert gas. Repeat this process three times.

-

Add anhydrous toluene to the Schlenk tube.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with toluene and filter through a pad of Celite, washing the pad with additional toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-amino-1H-imidazole-5-carboxylate.

Rationale for Experimental Choices:

-

Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a robust system for the amination of heteroaryl bromides. Other palladium sources and ligands (e.g., BrettPhos, RuPhos) can be screened for optimal results.

-

Base: Cesium carbonate is an effective base for Buchwald-Hartwig reactions, though other bases like sodium tert-butoxide or potassium phosphate may also be suitable.

-

Solvent: Toluene is a common high-boiling solvent for this transformation. Dioxane can also be used.

Application in Kinase Inhibitor Synthesis: A Conceptual Framework

The 2,5-disubstituted imidazole derivatives synthesized from Methyl 2-bromo-1H-imidazole-5-carboxylate can be designed to target the ATP-binding site of various kinases. A common binding mode for imidazole-based inhibitors involves the imidazole core forming hydrogen bonds with the kinase hinge region, while the substituents at the 2- and 5-positions occupy adjacent hydrophobic pockets.

Caption: Conceptual binding mode of a 2,5-disubstituted imidazole kinase inhibitor.

By strategically choosing the aryl/heteroaryl or amino group to be introduced at the 2-position, and by modifying the carboxylate at the 5-position, researchers can fine-tune the inhibitor's potency and selectivity for a specific kinase target. For example, bulky substituents at the 2-position can be used to target the hydrophobic pocket adjacent to the gatekeeper residue, a key determinant of kinase selectivity.

Conclusion

Methyl 2-bromo-1H-imidazole-5-carboxylate is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for the facile introduction of chemical diversity at two key positions of the imidazole scaffold through robust and well-established palladium-catalyzed cross-coupling reactions. The exemplary protocols provided herein offer a solid foundation for researchers to embark on the synthesis of new generations of targeted therapeutics. Further exploration of the synthetic possibilities and biological activities of derivatives from this intermediate holds significant promise for advancing the field of drug discovery.

References

- Amgen Inc. (2003).

- Barreca, M. L., et al. (2021).

- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.

- Gross, S., et al. (2015). Targeting cancer with kinase inhibitors.

- Incyte Corp. (2010). Imidazotriazines and imidazopyrimidines as kinase inhibitors. US-7767675-B2.

- Merck & Co., Inc. (2008). Imidazopyrazine tyrosine kinase inhibitors. US7459554B2.

-

MySkinRecipes. (n.d.). Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1H-imidazole-5-carboxylic acid. Retrieved from [Link]

- Sumitomo Dainippon Pharma Oncology Inc. (2020). Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. US-10875864-B2.

- Taylor & Francis Online. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.

- The Royal Society of Chemistry. (2019). Synthesis of some new 5- substituted of 2-aminothiazole derivatives via a two step reaction. Journal of Chemical Research.

- Springer Nature. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Letters in Organic Chemistry, 5(5), 389-391.

- ACS Publications. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.

-

European Patent Office. (n.d.). Imidazole derivatives and salts thereof and their synthesis. Retrieved from [Link]

- MDPI. (2022). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Molecules, 27(15), 4984.

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 3. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. methyl 5-bromo-1H-imidazole-2-carboxylate | CymitQuimica [cymitquimica.com]

Troubleshooting & Optimization

Overcoming catalyst poisoning in 2-bromo-imidazole coupling

Technical Support Center: 2-Bromo-imidazole Coupling Optimization

Case ID: #BZ-IMID-C2 Status: Escalated (Tier 3 Support) Subject: Overcoming Catalyst Poisoning and Oxidative Addition Failure in 2-Bromo-imidazole Cross-Couplings

Executive Summary: The "Azole Trap"

You are likely experiencing reaction failure due to a specific phenomenon known as the "Azole Trap." Unlike standard aryl halide couplings, 2-bromo-imidazoles present a dual-threat to Palladium (Pd) catalysis:

-

Catalyst Poisoning: The N3 nitrogen (the "pyridine-like" nitrogen) is a powerful sigma-donor. It coordinates tightly to the electrophilic Pd(II) center, displacing phosphine ligands and forming a stable, off-cycle "resting state" complex that halts turnover.

-

Electronic Deactivation: The C2 position is electron-deficient (flanked by two nitrogens), making the initial oxidative addition step significantly slower than for phenyl bromides.

This guide provides the field-proven engineering controls to bypass these failure modes.

Diagnostic Visualization: The Poisoning Mechanism

The diagram below illustrates where your reaction is likely stalling. The critical failure point is the formation of the [Pd(II)-Imidazole] off-cycle species.

Figure 1: The N3 nitrogen coordinates to Pd(II), creating a thermodynamic sink that prevents transmetallation.

Strategic Solutions

A. Protecting Group Strategy (The First Line of Defense)

You cannot couple unprotected 2-bromo-imidazole efficiently. The free N-H is acidic; deprotonation creates an imidazolyl anion that saturates the metal center.

| Protecting Group | Stability (Suzuki Conditions) | Electronic Impact on C2 | Recommendation |

| SEM (Trimethylsilylethoxymethyl) | High | Moderate Deactivation | Gold Standard. Stable to base/heat; prevents N-coordination via steric bulk. |

| Boc (tert-Butyloxycarbonyl) | Low to Medium | Strong Deactivation | Risky. Labile at >80°C with alkoxide bases. Good for activating C2, but prone to cleavage. |

| Methyl / Benzyl | High | Weak Deactivation | Good , but difficult to remove post-coupling. Use only if permanent alkylation is desired. |

B. Ligand Engineering (The "Bulky" Solution)

To prevent the imidazole nitrogen from binding to Palladium, you must use a ligand that is sterically bulky enough to block that interaction but flexible enough to allow the reaction to proceed.

-

Recommended: XPhos or BrettPhos .

-

Why: These dialkylbiaryl phosphine ligands are extremely bulky. They create a "roof" over the Pd center, physically preventing the approach of the imidazole nitrogen (N-binding) while permitting the C-Br bond to approach (Oxidative Addition).

C. The "Pre-Heating" Protocol (Crucial Step)

Do not mix everything at once. Imidazoles inhibit the formation of the active catalyst from precursors like Pd₂(dba)₃. You must generate the active Pd(0)-L species before the imidazole touches it.

The "Gold Standard" Experimental Protocol

Objective: Coupling 2-bromo-1-SEM-imidazole with Phenylboronic acid.

Reagents:

-

Substrate: 2-Bromo-1-(2-trimethylsilylethoxymethyl)-1H-imidazole (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%) OR XPhos-Pd-G3 (pre-catalyst)

-

Base: K₃PO₄ (3.0 equiv) - Avoid strong alkoxides if possible.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Procedure:

-

Catalyst Pre-Activation (The "Hot Start"):

-

In a separate vial, dissolve Pd₂(dba)₃ and XPhos in dry Dioxane.

-

Heat this solution to 100°C for 3-5 minutes under Argon. The solution should change color (often from dark purple/red to a lighter orange/brown), indicating the formation of the active Pd(0)-XPhos species.

-

Note: If using XPhos-Pd-G3 or G4 pre-catalysts, this step is less critical but still recommended.

-

-

Reaction Assembly:

-

Add the 2-bromo-imidazole, boronic acid, and K₃PO₄ to the main reaction vessel.

-

Evacuate and backfill with Argon (3 cycles). Oxygen is a catalyst killer here.

-

Add the degassed water and the pre-activated catalyst solution via syringe.

-

-

Execution:

-

Heat vigorously to 100°C .

-

Why High Heat? It destabilizes the "poisoned" Pd-N bond and forces the reaction back onto the catalytic cycle.

-

Troubleshooting & FAQs

Q: My reaction turns black immediately and yields no product. A: This is "Palladium Black" precipitation. Your ligand failed to stabilize the Pd(0).

-

Fix: Ensure your solvent is thoroughly degassed. Switch to a pre-ligated catalyst like XPhos-Pd-G3 or PEPPSI-iPr , which are more robust against aggregation.

Q: I see the starting material disappearing, but I only get de-halogenated imidazole (H instead of Br). A: You are seeing Hydrodehalogenation .

-

Cause: The oxidative addition happened, but transmetallation failed. The Pd species grabbed a hydride (likely from the solvent or impurities) and reductively eliminated.

-

Fix: Switch from alcohol solvents to strictly aprotic solvents (Dioxane, Toluene). Ensure your boronic acid is dry and not decomposed.

Q: Can I use Cu (Copper) catalysis instead? A: Generally, no. While Copper is great for N-arylation (Ullmann-type), it is poor for C-arylation at the 2-position of imidazoles due to the high barrier for oxidative addition.

Troubleshooting Decision Tree

Figure 2: Follow this logic path to identify the root cause of reaction failure.

References

-

Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.

-

Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2001). Suzuki-Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Journal of Organic Chemistry, 66(23), 7729–7737.

-

Bellina, F., & Rossi, R. (2010). Regioselective functionalization of the imidazole ring via transition metal-catalyzed C–H activation. Chemical Reviews.

-

Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed Free-Radical C-H Arylation of Pyrroles. (Relevant context on azole poisoning mechanisms).

Technical Support Center: Purification of Imidazole Intermediates from Bromine Impurities

Welcome to the technical support center for the purification of imidazole-based active pharmaceutical ingredients (APIs) and intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with bromine-related impurities during synthesis. Here, we provide in-depth, field-proven answers and troubleshooting protocols to ensure the highest purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of bromine impurities in my imidazole synthesis?

A1: Bromine impurities typically originate from several key sources during the synthetic process:

-

Excess Brominating Agent: Reactions involving elemental bromine (Br₂) or reagents like N-Bromosuccinimide (NBS) can leave unreacted starting material if not driven to completion or properly quenched.

-

By-products: The reaction mechanism itself can lead to the formation of undesired brominated isomers or over-brominated species. The regioselectivity of bromination on an imidazole ring can be complex, leading to a mixture of products.

-

Starting Materials: Impurities may already be present in the raw materials used for the synthesis.[1][2] It is crucial to characterize starting materials thoroughly before use.[1]

-

Degradation: The desired brominated imidazole intermediate may degrade under certain conditions (e.g., light, heat, or incompatible solvents), leading to the formation of impurities.

Q2: How can trace bromine impurities impact my downstream applications?

A2: Even trace amounts of bromine-containing impurities can have significant consequences:

-

Catalyst Poisoning: In subsequent cross-coupling reactions (e.g., Suzuki, Heck), residual bromine impurities can compete for the catalyst, leading to lower yields and the formation of undesired homo-coupled by-products.

-

Altered Biological Activity: In drug development, structurally similar impurities can exhibit different pharmacological or toxicological profiles, compromising the safety and efficacy of the final API.[3]

-

Regulatory Scrutiny: Regulatory bodies like the FDA have stringent limits on impurity levels in APIs.[3] Failure to control these impurities can lead to significant delays or rejection of a new drug application.[3]

Q3: What are the primary strategies for removing bromine impurities?

A3: The choice of purification method depends on the physical and chemical properties of your desired compound versus the impurity. The most common and effective techniques are:

-

Chemical Quenching: To remove excess elemental bromine.

-

Recrystallization: For purifying solid compounds based on solubility differences.[4]

-

Column Chromatography: A highly versatile technique for separating compounds with different polarities.[5][6][7]

-

Activated Carbon Treatment: For removing colored impurities and certain organic contaminants.[8][9][10]

Troubleshooting and Purification Guides

This section provides a structured approach to diagnosing and resolving specific impurity issues.

Problem 1: My reaction mixture has a persistent red/brown color after bromination, indicating excess elemental bromine.

-

Causality: This is due to unreacted elemental bromine (Br₂). It is corrosive and highly reactive, and its removal is essential before proceeding with extraction or concentration.

-

Solution: Chemical quenching is the most direct method.

Detailed Protocol 1: Quenching Excess Bromine

-

Cool the Reaction: Before quenching, cool your reaction mixture in an ice bath (0-5°C). Quenching is often exothermic.[11]

-

Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite (Na₂S₂O₅).

-

Slow Addition: Add the quenching solution dropwise to the cooled, stirring reaction mixture.

-

Monitor for Color Change: Continue adding the solution until the characteristic red/brown color of bromine disappears and the solution becomes colorless or pale yellow.[11][12]

-

Verification: A simple spot test on a TLC plate can confirm the absence of bromine. The yellow/brown spot corresponding to bromine should no longer be visible.

-

Proceed to Workup: Once the quench is complete, you can proceed with your standard aqueous workup and extraction.

Problem 2: My crude product (a solid) contains significant amounts of a brominated by-product with different polarity.

-

Causality: The impurity and the desired product have different polarities, which results in different solubilities in a given solvent system. Recrystallization exploits this difference.

-

Solution: A systematic approach to solvent screening and recrystallization is required.

Detailed Protocol 2: Optimized Recrystallization

-

Solvent Selection (The Key Step):

-

Goal: Find a solvent (or solvent system) in which your desired product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the impurity is either very soluble or very insoluble at all temperatures.

-

Screening: Test small amounts of your crude material in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, acetonitrile).

-

Common Imidazole Solvents: Toluene, methanol, and various ethers are often cited for imidazole crystallization.[13]

-

-

Dissolution: Dissolve the impure solid in the minimum amount of the selected hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Afterward, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.

-

Drying: Dry the purified crystals under vacuum.

-

Purity Analysis: Check the purity of the crystals and the mother liquor by HPLC, LC-MS, or NMR to validate the effectiveness of the purification.

Problem 3: My product is an oil, or it co-crystallizes with impurities. Recrystallization is ineffective.

-

Causality: The impurity and product have very similar structural and physical properties, but often have slight differences in polarity that can be exploited by chromatography.

-

Solution: Flash column chromatography is the method of choice.

Detailed Protocol 3: Flash Column Chromatography

-

TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that gives good separation between your product spot and the impurity spot, with a target Rf value for your product of ~0.3.

-

Column Packing:

-

Select a column size appropriate for the amount of material you need to purify.

-

Pack the column with silica gel (for normal phase) or C18 silica (for reverse phase) as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM).

-

Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution: Run the mobile phase through the column, collecting fractions in test tubes.

-

Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Purity Confirmation: Confirm the purity of the isolated product using analytical techniques like NMR or HPLC.

| Parameter | Recrystallization | Column Chromatography |

| Best For | Crystalline solids with different solubilities | Oils or solids; compounds with different polarities |

| Scalability | Excellent for large scale | Can be challenging and costly to scale up |

| Solvent Usage | Moderate to high | Very high |

| Throughput | Can be slow due to cooling times | Generally faster for small scale |

Problem 4: My purified product still has a faint color, and trace impurities are detected by highly sensitive analytical methods.

-

Causality: Highly conjugated or trace aromatic impurities can cause coloration and may be difficult to remove by conventional means. Activated carbon has a high surface area and can adsorb these types of molecules.

-

Solution: Treatment with activated carbon.

Detailed Protocol 4: Activated Carbon Decolorization

-

Dissolve Product: Dissolve the imidazole intermediate in a suitable organic solvent (e.g., ethanol, ethyl acetate).

-

Add Carbon: Add a small amount of activated carbon (typically 1-5% by weight of your compound) to the solution. Note: Using too much carbon can lead to significant product loss due to adsorption.

-

Heat and Stir: Gently heat the mixture (do not boil) and stir for 15-30 minutes.

-

Hot Filtration: While the solution is still warm, filter it through a pad of Celite® or a fine filter paper to remove the activated carbon. This must be done carefully, as the fine carbon particles can pass through standard filter paper.

-

Concentrate: Remove the solvent from the filtrate to recover the decolorized product.

-

Assess Purity: Re-analyze the product to confirm the removal of colored impurities.

Workflow Visualizations

Troubleshooting Decision Tree

This diagram outlines the logical steps to select the appropriate purification method.

Caption: Decision tree for selecting a purification strategy.

References

-

Zhang, X., et al. (2015). Removal of bromide and bromate from drinking water using granular activated carbon. Journal of Water and Health, 13(1), 73-8. Available at: [Link]

-

Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

LCGC International. (2024). Overcoming Common Challenges to Determine Residual Impurities Using IC in APIs with Limited Water. Available at: [Link]

-

Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Available at: [Link]

-

Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

-

Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Available at: [Link]

Sources

- 1. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]

- 2. piper2008.com [piper2008.com]

- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 5. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. youtube.com [youtube.com]

- 8. Removal of bromide and bromate from drinking water using granular activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aquapurefilters.com [aquapurefilters.com]

- 10. desotec.com [desotec.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Workup [chem.rochester.edu]

- 13. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

Technical Support Center: Imidazole Esterification Optimization

Subject: Troubleshooting & Optimization of Reaction Temperature for Imidazole-4-Carboxylic Acid Derivatives Doc ID: TS-IMD-EST-042 Last Updated: February 15, 2026

Introduction: The "Amphoteric Trap"

Esterifying imidazole-4-carboxylic acid (and its derivatives like histidine) is deceptively difficult. Unlike standard aliphatic acids, imidazoles present a unique amphoteric trap :

-

The Basic Nitrogen (N3): It protonates easily (

), often "poisoning" standard acid catalysts or precipitating the substrate as an unreactive salt.[1] -